(S)-3,3-Difluoro-1-methylpiperidin-4-ol
Description
Significance of Fluorinated Piperidinol Scaffolds in Contemporary Organic and Medicinal Chemistry Research
Fluorinated piperidinol scaffolds are of considerable importance in modern drug discovery. The introduction of fluorine can lead to enhanced biological activity and selectivity, as well as improved pharmacokinetic profiles. epo.org For instance, the presence of fluorine can lower the pKa of the piperidine (B6355638) nitrogen, which can beneficially influence oral absorption. epo.org The C-F bond's high strength and the small size of the fluorine atom allow for subtle yet impactful modifications of a molecule's properties. These scaffolds are utilized in the development of a wide range of therapeutic agents, including those targeting the central nervous system. nih.govnih.gov
Overview of the (S)-3,3-Difluoro-1-methylpiperidin-4-ol as a Prototypical Building Block
This compound is a chiral, fluorinated heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure features a piperidine ring substituted with a methyl group on the nitrogen atom, two fluorine atoms at the 3-position, and a hydroxyl group at the 4-position, with a specific (S)-stereochemistry at the chiral center bearing the hydroxyl group. This specific arrangement of functional groups makes it a versatile synthon for introducing a fluorinated piperidinol motif into a target molecule.
Below is a data table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 2375165-68-5 |
| Molecular Formula | C6H11F2NO |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1CCC@@HC(F)(F)C1 |
Research Trajectory and Academic Importance of the Compound Class
The research trajectory for fluorinated piperidines has been driven by the need for novel drug candidates with improved pharmacological properties. nih.gov The synthesis of these compounds has historically been challenging, but recent advancements have made them more accessible for research and development. capes.gov.br The academic importance of this compound class lies in its potential to create new chemical entities with unique biological activities. For example, difluoro-indenyl scaffolds, which are structurally related to the title compound, have been investigated as potent pan-inhibitors of BCR-ABL kinase, including drug-resistant mutants. nih.gov
Scope and Objectives of Dedicated Research on this compound
Dedicated research on this compound is primarily focused on its application as a key intermediate in the synthesis of novel bioactive molecules. The objectives of such research include the development of efficient and stereoselective synthetic routes to this building block and its analogues. google.com Furthermore, research aims to explore the structure-activity relationships of compounds derived from this scaffold to identify new leads for drug discovery programs. While detailed research findings specifically on this compound are not extensively published in publicly accessible literature, its availability from commercial suppliers suggests its utility in undisclosed or ongoing research endeavors. The enantiomer, (R)-3,3-Difluoro-1-methylpiperidin-4-ol, is also commercially available, indicating the importance of stereochemistry in the biological activity of derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
(4S)-3,3-difluoro-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
BSUIXAFRVBJAOF-YFKPBYRVSA-N |
Isomeric SMILES |
CN1CC[C@@H](C(C1)(F)F)O |
Canonical SMILES |
CN1CCC(C(C1)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for S 3,3 Difluoro 1 Methylpiperidin 4 Ol
Retrosynthetic Dissection and Strategic Planning for the Fluorinated Piperidine (B6355638) Ring
The synthesis of complex molecules like (S)-3,3-Difluoro-1-methylpiperidin-4-ol necessitates a carefully considered retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For fluorinated piperidines, a primary strategic decision lies in whether to introduce the fluorine atoms onto a pre-existing piperidine ring or to construct the piperidine ring from an already fluorinated precursor. researchgate.netnih.govbeilstein-journals.org
Given the challenges associated with direct, selective fluorination of piperidine rings, a common and often more effective strategy is to build the heterocyclic system from a fluorinated acyclic or carbocyclic precursor. researchgate.netnih.gov A plausible retrosynthetic disconnection for this compound is illustrated below. This approach disconnects the piperidine ring at the C2-C3 and N-C6 bonds, leading back to a difluorinated δ-amino ketone precursor. This intermediate, in turn, can be derived from simpler starting materials through established carbon-carbon and carbon-nitrogen bond-forming reactions. The stereocenter at C4 would be established in a subsequent enantioselective reduction of the ketone.
Retrosynthetic Approach:
An alternative strategy involves the dearomatization-hydrogenation of a suitably substituted fluoropyridine. beilstein-journals.org However, this can be complicated by competing hydrodefluorination reactions. researchgate.netnih.gov The synthesis of 4-substituted 3,3-difluoropiperidines has also been achieved through a 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by reduction, lactamization, and subsequent reduction of the lactam. nih.gov
Enantioselective Synthesis of the (S)-Configuration
Achieving the desired (S)-configuration at the C4 position is a critical aspect of the synthesis. Several stereocontrolled methods can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques.
Chiral Auxiliary-Based Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, for instance, to guide a diastereoselective reduction of the C4-ketone.
One example of a chiral auxiliary used in the synthesis of fluorinated heterocycles is a trifluoromethylated oxazolidine (B1195125) (FOX). cyu.fr These auxiliaries have been shown to be highly effective in directing alkylation, hydroxylation, and fluorination reactions of amide enolates, achieving excellent diastereoselectivities. cyu.fr While a specific application to this compound is not explicitly detailed in the provided literature, the principle can be extended. For example, a chiral auxiliary could be appended to an acyclic precursor to control the formation of the C4-hydroxyl group before ring closure.
| Chiral Auxiliary Approach | Key Features |
| Evans Oxazolidinones | Widely used for stereoselective aldol (B89426) reactions, alkylations, and reductions. The chiral environment of the auxiliary directs the approach of reagents. |
| Camphorsultams | Known for high diastereoselectivity in a variety of reactions, including reductions and cycloadditions. |
| (S)- or (R)-1-Phenylethylamine | Can be used to form chiral imines, which can then undergo diastereoselective reduction. researchgate.net |
Asymmetric Organocatalytic and Metal-Catalyzed Methodologies
Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, offers a powerful and efficient means to generate enantiomerically enriched products. nih.govmdpi.com
An enantioselective route to the closely related cis-1-Boc-3-fluoropiperidin-4-ol has been developed using organocatalysis. nih.gov This method employs a modified cinchona alkaloid catalyst for the enantioselective fluorination of an enamine intermediate derived from N-Boc-piperidin-4-one. nih.govnih.gov This approach could potentially be adapted for the synthesis of the 3,3-difluoro analogue.
| Organocatalytic Approach for Fluorination | Catalyst | Substrate | Product e.e. |
| Enantioselective α-fluorination | Primary amine-functionalized Cinchona alkaloid | N-Boc-piperidin-4-one | 95-98% |
Data adapted from a study on the enantioselective α-fluorination of cyclic ketones. nih.gov
Metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enone or imine precursor is another viable strategy. nih.gov Chiral phosphine (B1218219) ligands, such as those based on the Ph-BPE scaffold, in complex with copper have been used for the asymmetric synthesis of chiral 2,3-disubstituted piperidines. nih.gov While a specific application to this compound is not reported, the general methodology is applicable.
Resolution Techniques for Enantiopure this compound
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent or through kinetic resolution.
In a kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.orgnih.gov For racemic 3,3-difluoro-1-methylpiperidin-4-ol (B2727841), a chiral acylating agent could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids in the presence of N-heterocyclic carbenes. nih.gov
| Kinetic Resolution Method | Chiral Reagent/Catalyst | Key Principle |
| Acylative Kinetic Resolution | Chiral Acylating Agent (e.g., derived from a chiral acid) | One enantiomer of the alcohol reacts faster with the chiral acylating agent, allowing for separation. rsc.org |
| Enzymatic Resolution | Lipase | Enzymes can selectively catalyze the acylation or deacylation of one enantiomer. |
| Asymmetric Deprotonation | Chiral Base (e.g., n-BuLi/sparteine complex) | One enantiomer is deprotonated at a faster rate, allowing for subsequent functionalization and separation. nih.gov |
Introduction of the 3,3-Difluoro Moiety
The geminal difluoro group at the C3 position is a key structural feature. Its introduction can be accomplished through various fluorination strategies, with electrophilic fluorination being a prominent method.
Electrophilic Fluorination Strategies on Piperidine Precursors
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgnih.govorganic-chemistry.org
A plausible route to 3,3-difluoro-1-methylpiperidin-4-ol involves the double electrophilic fluorination of the α-carbon of a suitable piperidinone precursor, such as N-methyl-4-piperidone. sigmaaldrich.com The reaction would proceed through an enolate or enamine intermediate, which would then be attacked by the electrophilic fluorine source.
The general mechanism for the electrophilic fluorination of a ketone is as follows:
Enolate/Enamine Formation: The ketone is treated with a base or an amine to form the corresponding enolate or enamine.
Nucleophilic Attack: The electron-rich enolate or enamine attacks the electrophilic fluorine atom of the fluorinating reagent.
Product Formation: The fluorinated ketone is formed, and the remainder of the fluorinating reagent is released as a byproduct.
For the synthesis of the 3,3-difluoro compound, this process would need to occur twice at the C3 position.
| Electrophilic Fluorinating Agent | Key Characteristics |
| Selectfluor® (F-TEDA-BF4) | A highly effective and versatile electrophilic fluorinating agent. It is a stable, crystalline solid. organic-chemistry.orgnih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | A neutral, solid reagent that is relatively safe to handle. It is effective for the fluorination of a wide range of nucleophiles. wikipedia.org |
The choice of reaction conditions, including the solvent and the presence of a catalyst, can significantly influence the efficiency and selectivity of the fluorination reaction. nih.gov
Nucleophilic Fluorination Routes to gem-Difluorinated Systems
The introduction of a gem-difluoro group adjacent to a carbonyl or hydroxyl function is a common strategy in the synthesis of fluorinated piperidines. This is typically achieved through nucleophilic fluorination of a suitable precursor, most often a piperidin-4-one derivative.
A prevalent method for this transformation is deoxofluorination, which replaces a carbonyl oxygen with two fluorine atoms. Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor®. While effective, these reagents can be hazardous, particularly on a larger scale.
More recent and safer alternatives have been developed. For instance, the combination of a fluoroamine, such as 2,2-difluoro-1,3-dimethylimidazolidine (B149852) (DFI), and a Lewis acid can be employed for the gem-difluorination of β-keto esters. Another approach involves the use of reagents like XtalFluor-E and Deoxo-Fluor® for the fluorination of ketones, which can proceed under milder conditions.
A plausible synthetic route to a 3,3-difluoropiperidine (B1349930) scaffold begins with a protected 4-piperidone. The gem-difluorination would be a key step, followed by subsequent modifications to yield the target compound. For example, starting from an N-protected-4-piperidone, treatment with a suitable fluorinating agent would yield the corresponding N-protected-3,3-difluoro-4-piperidone.
| Precursor | Fluorinating Agent | Product | Notes |
| N-Boc-4-piperidone | DAST | N-Boc-3,3-difluoro-4-piperidone | Common but potentially hazardous |
| N-Cbz-4-piperidone | XtalFluor-E / Deoxo-Fluor® | N-Cbz-3,3-difluoro-4-piperidone | Milder conditions, improved safety |
Stereochemical Implications of Fluorination Reactions
The stereochemistry of the final product, specifically the (S)-configuration at the C4 hydroxyl group, is a critical aspect of the synthesis. The introduction of the gem-difluoro group at the C3 position renders the adjacent C4 carbonyl prochiral. Therefore, the stereochemical outcome is determined during the reduction of the ketone functionality in the 3,3-difluoro-1-methylpiperidin-4-one intermediate.
Achieving high stereoselectivity in the reduction of fluorinated ketones can be challenging. The choice of reducing agent and reaction conditions plays a crucial role. Chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride) or enzymatic reductions, are often employed to induce asymmetry and obtain the desired enantiomer.
For instance, the reduction of N-Boc-3,3-difluoropiperidin-4-one using a stereoselective reducing agent would lead to the formation of (S)-N-Boc-3,3-difluoropiperidin-4-ol. The stereochemical configuration of the resulting alcohol would need to be confirmed using analytical techniques such as chiral chromatography or NMR spectroscopy with chiral shift reagents. The stereochemical outcome is often influenced by the steric and electronic effects of the gem-difluoro group, which can direct the approach of the reducing agent.
Piperidine Ring Formation and N-Methylation Strategies
There are several established methods for the construction of the piperidine ring itself. One common approach is the hydrogenation of a corresponding pyridine (B92270) precursor. nih.govnih.govacs.orgmdpi.com For the synthesis of this compound, a pre-functionalized pyridine could be subjected to reduction. However, controlling the stereochemistry during this process can be complex.
A more convergent approach involves the cyclization of an acyclic precursor. For instance, a 1,4-addition of a difluoroacetyl derivative to an appropriate Michael acceptor can be a key step in building the carbon skeleton, followed by cyclization to form the piperidine ring. nih.gov
The N-methylation of the piperidine nitrogen is typically performed as one of the final steps. If the synthesis starts with an N-protected piperidine (e.g., N-Boc or N-Cbz), the protecting group is first removed under appropriate conditions (e.g., acid treatment for N-Boc). The resulting secondary amine can then be methylated using various reagents. A common and efficient method is reductive amination, where the amine is treated with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction). Direct alkylation with a methylating agent such as methyl iodide in the presence of a base is also a viable option.
| Reaction | Reagents | Product |
| N-Boc Deprotection | Trifluoroacetic acid or HCl | 3,3-Difluoropiperidin-4-ol |
| N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | This compound |
| N-Methylation | Methyl iodide, K2CO3 | This compound |
Comparative Analysis of Synthetic Efficiency and Scalability
The route involving the hydrogenation of a pre-functionalized fluoropyridine offers the advantage of readily available starting materials. nih.gov However, this method can suffer from a lack of stereocontrol and potential side reactions like hydrodefluorination. mdpi.com The development of dearomatization-hydrogenation (DAH) processes has shown promise in improving the diastereoselectivity of such transformations. nih.govidw-online.de
Syntheses that build the piperidine ring from acyclic precursors allow for greater control over the placement of substituents and stereocenters. nih.gov While potentially longer, these routes can be more flexible and amenable to the introduction of the desired stereochemistry through asymmetric catalysis. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.comacs.orgresearchgate.net
The deoxofluorination of a piperidin-4-one precursor is a direct method for introducing the gem-difluoro group. The scalability of this step is highly dependent on the choice of fluorinating agent. While traditional reagents like DAST are effective on a small scale, their thermal instability poses significant risks for large-scale production. Newer, more stable crystalline fluorinating reagents like XtalFluor-E offer a safer and more scalable alternative.
The stereoselective reduction of the 3,3-difluoro-1-methylpiperidin-4-one intermediate is a critical step for efficiency. Enzymatic reductions can offer excellent enantioselectivity and are often highly scalable, making them an attractive option for industrial production. The use of chiral chemical reducing agents can also be effective but may be more costly.
Chemical Transformations and Derivatization of S 3,3 Difluoro 1 Methylpiperidin 4 Ol
Functionalization of the Hydroxyl Group at C-4
The secondary alcohol at the C-4 position is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing difluoromethyl group, which can affect the nucleophilicity of the oxygen and the acidity of the hydroxyl proton.
Esterification and Etherification Reactions
The conversion of the hydroxyl group into esters and ethers is a fundamental strategy for modifying the molecule's steric and electronic properties.
Esterification: The formation of an ester linkage from the C-4 alcohol can be accomplished through several standard methods. Given the steric hindrance posed by the piperidine (B6355638) ring and the adjacent gem-difluoro group, forcing conditions or highly reactive reagents may be necessary. quora.com A common approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemguide.co.uk Alternatively, Steglich esterification, which utilizes a carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is well-suited for sterically hindered alcohols. commonorganicchemistry.com For particularly challenging esterifications of hindered alcohols, intermediates like benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), can be effective. researchgate.net
Etherification: The synthesis of ethers from (S)-3,3-Difluoro-1-methylpiperidin-4-ol can be achieved via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another suitable electrophile to yield the desired ether. In a related synthetic effort, a phenoxy ether was formed from a similar fluorinated piperidine scaffold by reacting the alcohol with cesium carbonate in DMF, followed by the addition of a heteroaryl bromide, demonstrating the feasibility of this transformation. chemrxiv.org
Table 1: General Methods for Esterification and Etherification of the C-4 Hydroxyl Group
| Transformation | Reagents | Catalyst/Base | General Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid Anhydride/Chloride | Pyridine, Triethylamine | Typically requires warming chemguide.co.uk |
| Carboxylic Acid | DCC or EDC, DMAP | Steglich Esterification commonorganicchemistry.com | |
| Carboxylic Acid | EDC, HOBt | Benzotriazole ester intermediate researchgate.net | |
| Etherification | Alkyl Halide | NaH, Cs₂CO₃ | Williamson Ether Synthesis chemrxiv.org |
Oxidation and Reduction Pathways
The interconversion between the C-4 alcohol and the corresponding ketone represents a critical set of transformations for this scaffold.
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3,3-difluoro-1-methylpiperidin-4-one . Standard oxidation reagents for secondary alcohols are applicable, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant would depend on the desired reaction conditions and tolerance of other functional groups. Oxidative dehydrogenation of related methylpiperidine derivatives using mercuric acetate-EDTA has also been reported, leading to lactam formation. researchgate.net
Reduction: The synthesis of this compound is often achieved through the asymmetric reduction of a ketone precursor. Specifically, N-protected ketones like tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate serve as common starting materials. nih.gov Highly stereoselective reduction to the desired (S)-alcohol can be achieved using biocatalytic methods. Several studies have successfully employed ketoreductase (KRED) enzymes, often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH), to produce (S)-N-Boc-3-hydroxypiperidine with high yield and excellent enantiomeric excess (>99% ee). nih.govresearchgate.netmdpi.com Subsequent removal of the Boc protecting group and N-methylation would yield the target compound.
Table 2: Oxidation and Reduction Pathways at C-4
| Pathway | Precursor | Reagents/Catalyst | Product | Key Features |
|---|---|---|---|---|
| Oxidation | This compound | Swern, Dess-Martin, PCC | 3,3-Difluoro-1-methylpiperidin-4-one | Standard secondary alcohol oxidation |
| Reduction | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Ketoreductase (AKR, ChKRED03), GDH, NADP+ | (S)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | High stereoselectivity (>99% ee) nih.govmdpi.com |
Formation of Urethane (B1682113) and Carbamate (B1207046) Derivatives (e.g., "(3,3-difluoro-1-methylpiperidin-4-yl)carbamide")
The hydroxyl group is a suitable nucleophile for the formation of carbamates and urethanes, which are valuable functional groups in drug design.
A direct route to form a urethane derivative involves reacting the alcohol with an appropriate isocyanate (R-N=C=O). The hydroxyl group adds across the N=C bond to yield the O-piperidinyl carbamate (urethane).
Alternatively, multi-step procedures can be employed, which are particularly useful for generating carbamates from amines. One such method involves activating the alcohol with a reagent like N,N'-disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net The resulting activated intermediate can then react with a primary or secondary amine (R₂NH) to form the desired N-substituted carbamate. To synthesize the specific example, (3,3-difluoro-1-methylpiperidin-4-yl)carbamide , the activated alcohol intermediate would be reacted with ammonia. General methods for synthesizing carbamates from alcohols and urea (B33335) using indium triflate as a catalyst have also been developed. organic-chemistry.org Furthermore, O-aryl carbamates can be synthesized through various routes, including the reaction of the alcohol with N-substituted carbamoyl (B1232498) chlorides, which can be generated in situ. organic-chemistry.orgmdpi.com
Table 3: General Methods for Carbamate/Urethane Formation
| Product Type | Method | Reagents | Notes |
|---|---|---|---|
| Urethane | Isocyanate Addition | R-NCO | Direct, one-step reaction. |
| Carbamate | Two-step, one-pot | 1. N,N'-Disuccinimidyl Carbonate (DSC) 2. Amine (R₂NH) | Effective for hindered alcohols and amines. nih.govresearchgate.net | | Carbamate | Transcarbamoylation | Phenyl carbamate, Tin catalyst | Mild method with broad functional group tolerance. organic-chemistry.org | | Carbamate | Urea-based | Urea, In(OTf)₃ | Uses an environmentally friendly carbonyl source. organic-chemistry.org |
Modifications at the Nitrogen Atom (N-1)
The tertiary amine at the N-1 position is a site for quaternization and oxidation. Other modifications like N-acylation or N-alkylation would first require demethylation.
N-Alkylation and N-Acylation Reactions
As a tertiary amine, this compound cannot be directly N-acylated or further N-alkylated without forming a quaternary salt. To introduce different alkyl or acyl groups at the nitrogen, a two-step N-demethylation/re-functionalization sequence would be necessary.
N-Demethylation: The N-methyl group can be removed using various chemical methods. For instance, reaction with Fenton reagent (ferrous sulfate (B86663) and hydrogen peroxide) has been shown to cause N-demethylation in related N-methylpiperazine compounds. nih.gov Other classic methods include the use of chloroformates (e.g., Von Braun reaction) or reaction with cyanogen (B1215507) bromide.
N-Acylation/N-Alkylation of the Secondary Amine: Once the secondary amine, (S)-3,3-difluoropiperidin-4-ol , is obtained, it can be readily functionalized. N-acylation can be achieved using standard conditions, such as reacting the amine with an acyl chloride or anhydride in the presence of a base. nih.gov N-alkylation can be performed by reacting the amine with an alkyl halide or through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).
Quaternization and N-Oxidation
The lone pair of electrons on the tertiary nitrogen atom is available for reaction with electrophiles, leading to quaternary ammonium (B1175870) salts and N-oxides.
Quaternization: The N-1 atom can be readily alkylated to form a quaternary ammonium salt. This reaction typically involves treating the piperidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide), in a polar aprotic solvent like acetonitrile. cdnsciencepub.comresearchgate.net The reaction proceeds via an Sₙ2 mechanism, yielding the corresponding N,N-dialkylpiperidinium salt. These reactions often require extended reaction times at room temperature or gentle heating. cdnsciencepub.commdpi.com
N-Oxidation: The tertiary nitrogen can be oxidized to form the corresponding This compound N-oxide . This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The stereoselectivity of N-oxidation can be dependent on the specific oxidant used and the steric environment around the nitrogen atom. researchgate.net N-oxides are often explored as potential prodrugs of tertiary amines, as they can be metabolically reduced back to the parent amine in vivo. google.comgoogle.com
Table 4: Reactions at the N-1 Tertiary Amine
| Transformation | Reagents | Product | General Conditions |
|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I, PhCOCH₂Br) | N,N-dialkylpiperidinium salt | Acetonitrile, room temperature, often requires several days. cdnsciencepub.comresearchgate.net |
| N-Oxidation | m-CPBA or H₂O₂ | N-oxide | Standard oxidation conditions for tertiary amines. researchgate.net |
Transformations of the Piperidine Ring System
The piperidine core of this compound offers several avenues for structural modification, enabling the synthesis of a diverse range of derivatives. Key among these are the regioselective functionalization of the carbon atoms adjacent to the nitrogen and the strategic opening or rearrangement of the ring to create novel molecular scaffolds.
Regioselective Functionalization at C-2 and C-5 Positions
The functionalization of the C-2 and C-5 positions of the piperidine ring is crucial for exploring the structure-activity relationships of its derivatives. While direct C-H functionalization of this compound at these positions is not explicitly documented, several established methods for similar N-alkylpiperidines suggest viable synthetic routes.
Table 1: Potential Methods for Regioselective Functionalization at C-2 and C-5
| Reaction Type | Reagents and Conditions | Potential Products |
| α-Cyanation | BrCN, KCN | 2-Cyano or 5-cyano piperidine derivatives |
| Polonovski-Potier Reaction | m-CPBA, TFAA, Nu- | 2-Substituted or 5-substituted piperidine derivatives |
| C-H Activation | Pd, Rh, or Ru catalysts, directing groups | 2-Aryl, -alkyl, or -alkenyl piperidine derivatives |
It is important to note that the presence of the gem-difluoro group at the C-3 position may electronically influence the reactivity of the adjacent C-2 and C-4 positions, potentially impacting the regioselectivity of these transformations.
Ring Opening/Closure Reactions for Scaffold Diversification
To access a broader range of chemical space, the piperidine ring of this compound can be subjected to ring-opening or ring-expansion/contraction reactions. These transformations can lead to the formation of acyclic amino alcohols or different heterocyclic systems, providing novel scaffolds for drug discovery.
For instance, under specific conditions, cleavage of the C-N bond could yield a functionalized acyclic amine. Alternatively, fragmentation reactions initiated by the hydroxyl group could lead to the opening of the ring. Ring-rearrangement metathesis or other skeletal reorganization strategies could also be employed to transform the piperidine core into other heterocyclic systems, such as pyrrolidines or azepanes. The specific outcome of these reactions would be highly dependent on the chosen reagents and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Derived Intermediates
While the direct cross-coupling of this compound is challenging, its derivatives can be readily employed in a variety of transition-metal-catalyzed cross-coupling reactions. The hydroxyl group at the C-4 position serves as a convenient handle for the introduction of leaving groups, such as triflates or halides, which can then participate in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
For example, conversion of the C-4 hydroxyl to a nonaflate or triflate would generate a suitable electrophile for palladium-catalyzed cross-coupling with a wide range of organoboron, organostannane, or organozinc reagents. This would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-4 position. Similarly, conversion of the hydroxyl group to a halide would enable participation in various coupling protocols.
Furthermore, if functionalization at the C-2 or C-5 position introduces a halide or a triflate, these positions can also serve as coupling sites. This dual functionalization capability significantly enhances the potential for creating diverse and complex molecular architectures based on the this compound scaffold.
Table 2: Potential Cross-Coupling Reactions of this compound Derivatives
| Coupling Reaction | Derivative | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | 4-Triflyloxy-piperidine | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-piperidine derivative |
| Buchwald-Hartwig | 4-Bromo-piperidine | Amine | Pd₂(dba)₃, ligand, base | 4-Amino-piperidine derivative |
| Sonogashira | 4-Iodo-piperidine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-piperidine derivative |
The strategic application of these cross-coupling reactions to derivatives of this compound would provide a powerful tool for the synthesis of targeted libraries of compounds for biological screening.
Stereochemical and Conformational Analysis of S 3,3 Difluoro 1 Methylpiperidin 4 Ol and Its Derivatives
Elucidation of Absolute Stereochemistry and Enantiomeric Purity
The unambiguous determination of the absolute stereochemistry and the assessment of enantiomeric purity are crucial for understanding the structure-activity relationship of chiral molecules. For (S)-3,3-Difluoro-1-methylpiperidin-4-ol, several analytical techniques can be employed.
Absolute Stereochemistry Determination:
The absolute configuration of a chiral center is a fundamental property. youtube.com For chiral alcohols and amines, one of the most established methods for determining absolute configuration in the absence of single crystals for X-ray crystallography is the Mosher method. nih.govumn.edu This technique involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. umn.eduwikipedia.org By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons or fluorine atoms near the newly formed chiral center in the two diastereomers, the absolute configuration of the original alcohol can be deduced. nih.govstackexchange.com The success of this method relies on the adoption of a specific conformation of the MTPA esters in solution. umn.edu
Another powerful technique for the unambiguous determination of absolute configuration is single-crystal X-ray diffraction. mdpi.commdpi.com This method provides a detailed three-dimensional structure of the molecule, directly revealing the spatial arrangement of its atoms. However, it is contingent on the ability to grow suitable single crystals of the compound or a derivative. nih.gov Vibrational circular dichroism (VCD) is another spectroscopic technique that can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum with quantum chemical calculations. nih.govresearchgate.net
Enantiomeric Purity Analysis:
Ensuring the enantiomeric purity of a chiral compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers and determining their ratio. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. For piperidine (B6355638) derivatives, pre-column derivatization can be employed to introduce a chromophore for UV detection and to enhance the separation. nih.gov
Furthermore, ¹⁹F NMR spectroscopy can be a powerful tool for the enantiomeric analysis of fluorinated compounds. rsc.org The use of chiral solvating agents or chiral derivatizing agents can induce different chemical shifts for the fluorine atoms of the two enantiomers, allowing for their quantification. nih.gov
A hypothetical workflow for the stereochemical analysis of this compound is presented in the table below.
| Analytical Method | Purpose | Principle | Applicability to this compound |
| Mosher's Method | Determination of Absolute Configuration | Derivatization with (R)- and (S)-MTPA to form diastereomers, followed by NMR analysis of chemical shift differences (Δδ = δS - δR). nih.govnih.govstackexchange.com | The hydroxyl group at C4 can be esterified with MTPA, allowing for the determination of the (S) configuration at this center. |
| Single-Crystal X-ray Diffraction | Unambiguous Determination of Absolute Configuration | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. mdpi.commdpi.com | Applicable if suitable single crystals of the compound or a derivative can be grown. nih.gov |
| Chiral HPLC | Determination of Enantiomeric Purity/Excess | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.gov | Can be used to separate the (S) and (R) enantiomers and quantify the enantiomeric excess of a sample. |
| ¹⁹F NMR with Chiral Auxiliaries | Determination of Enantiomeric Purity/Excess | A chiral auxiliary induces a diastereomeric environment for the fluorine atoms of the enantiomers, resulting in separate signals in the ¹⁹F NMR spectrum. rsc.orgnih.gov | The two fluorine atoms at the C3 position can be used as probes for enantiomeric purity analysis. |
| Vibrational Circular Dichroism (VCD) | Determination of Absolute Configuration in Solution | Measurement of the differential absorption of left and right circularly polarized infrared light, compared with theoretical calculations. nih.govresearchgate.net | Provides the absolute configuration of the molecule in its solution-state conformation. |
Conformational Preferences of the Difluorinated Piperidine Ring System
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of substituents, particularly electronegative fluorine atoms, can significantly alter its conformational preferences. In the case of this compound, the piperidine ring is expected to exist predominantly in a chair conformation. Two primary chair conformations are possible: one with the N-methyl group in an equatorial position and the other with it in an axial position. Generally, the equatorial orientation of a bulky substituent on the nitrogen is favored to avoid 1,3-diaxial interactions.
Impact of Fluorine Atoms on Ring Conformation and Dynamics
The gem-difluoro group at the C3 position has a profound impact on the conformation of the piperidine ring. One of the key stereoelectronic interactions at play is the gauche effect. wikipedia.org The gauche effect describes the tendency of a conformation with substituents gauche (dihedral angle of ~60°) to each other to be more stable than the anti conformation (dihedral angle of 180°). wikipedia.org In the context of 3,3-difluoropiperidines, this can lead to a preference for specific rotamers around the C-C bonds.
Furthermore, the highly electronegative fluorine atoms can influence the ring's pucker and the torsional angles through electrostatic interactions. The C-F bonds are highly polarized, creating local dipoles that can interact with other polar bonds or lone pairs within the molecule. For instance, an attractive interaction between the electron-deficient carbon of a C-F bond and the lone pair of the nitrogen atom (an n→σ*C-F interaction) can stabilize certain conformations. beilstein-journals.orgbeilstein-journals.org Conversely, repulsive electrostatic interactions between the fluorine atoms and other substituents can destabilize other conformations.
Studies on related fluorinated piperidines have shown that fluorine substitution can rigidify the ring system, leading to a more defined and less dynamic structure. nih.gov This rigidification is a consequence of the strong stereoelectronic effects exerted by the fluorine atoms.
The table below summarizes the key conformational effects in the difluorinated piperidine ring system.
| Effect | Description | Impact on this compound |
| Chair Conformation | The six-membered piperidine ring adopts a non-planar chair conformation to relieve ring strain. | The molecule will predominantly exist in one or more chair conformations. |
| Gauche Effect | A stereoelectronic preference for a gauche arrangement of electronegative substituents. wikipedia.org | Influences the torsional angles around the C2-C3 and C3-C4 bonds, favoring specific rotamers. |
| Anomeric Effect | The tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. beilstein-journals.orgbeilstein-journals.org | While not a classic anomeric effect, related n→σ* interactions between the nitrogen lone pair and the C-F bonds can influence conformation. |
| Electrostatic Interactions | Attractive or repulsive forces between polarized bonds and/or lone pairs. | Interactions involving the C-F, C-O, and N-CH₃ bonds will play a significant role in determining the lowest energy conformation. |
| Intramolecular Hydrogen Bonding | Hydrogen bond formation between the hydroxyl proton and the nitrogen lone pair or a fluorine atom. beilstein-journals.org | Could potentially lock the conformation, favoring a specific orientation of the hydroxyl group. |
Spectroscopic Probes for Stereochemical and Conformational Features (e.g., Circular Dichroism)
Spectroscopic techniques are invaluable for probing the stereochemical and conformational features of chiral molecules.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. For this compound, both ¹H and ¹⁹F NMR would be particularly informative.
¹H NMR: The coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles, which in turn helps to define the ring's conformation. For example, a large vicinal coupling constant (³JHH) between two axial protons (typically 10-13 Hz) is indicative of a chair conformation.
¹⁹F NMR: The chemical shifts of the two diastereotopic fluorine atoms at C3 can be sensitive to the local electronic environment and, therefore, to the ring's conformation. Furthermore, through-space and through-bond couplings between fluorine and hydrogen atoms (JFH) can provide additional conformational constraints. ed.ac.uk ¹⁹F NMR data for the related compound 3,3-Difluoropiperidine (B1349930) hydrochloride is available and can serve as a reference. chemicalbook.com
Circular Dichroism (CD) Spectroscopy:
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is particularly useful for studying the stereochemistry of molecules containing chromophores. rsc.org While the piperidine ring itself is not a strong chromophore in the accessible UV-Vis region, derivatization of the hydroxyl or amine group with a chromophoric moiety can allow for the use of CD to probe the stereochemistry of the chiral centers. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore and can be used to determine the absolute configuration by comparison with empirical rules or theoretical calculations. rsc.org
The table below provides hypothetical spectroscopic data that could be expected for this compound, based on general principles and data from related compounds.
| Spectroscopic Technique | Parameter | Expected Observation for this compound | Information Gained |
| ¹H NMR | ³J(H,H) coupling constants | Large (10-13 Hz) and small (2-5 Hz) vicinal couplings, characteristic of axial-axial and axial-equatorial/equatorial-equatorial relationships. | Confirmation of a chair conformation and information on the orientation of substituents. |
| ¹⁹F NMR | Chemical Shifts (δF) | Two distinct signals for the diastereotopic fluorine atoms at C3. chemicalbook.com | Information about the local electronic environment and conformation. |
| ¹⁹F NMR | J(F,H) coupling constants | Specific coupling patterns between the fluorine atoms and adjacent protons. ed.ac.uk | Further constraints on the dihedral angles and conformation. |
| Circular Dichroism (CD) | Cotton Effects (after derivatization) | Positive or negative Cotton effects depending on the chromophore and the absolute configuration. rsc.org | Determination of the absolute configuration of the chiral centers. |
| X-ray Crystallography | Unit Cell Dimensions and Atomic Coordinates | Precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com | Unambiguous determination of the solid-state conformation and absolute stereochemistry. |
Computational and Theoretical Investigations of S 3,3 Difluoro 1 Methylpiperidin 4 Ol
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure (optimized geometry) and the electronic properties of (S)-3,3-Difluoro-1-methylpiperidin-4-ol.
Optimized Geometries: Calculations are typically performed using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) or def2-QZVPP. researchgate.netnih.govresearchgate.net These methods solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule. nih.gov For the piperidine (B6355638) ring in this compound, this involves determining the preferred chair, boat, or twist-boat conformation and the axial or equatorial positions of the substituents. The presence of the gem-difluoro group at the C3 position and the hydroxyl group at the C4 position significantly influences the ring's geometry. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Electronic Structure: Frontier Molecular Orbital (FMO) analysis is a key component of understanding the electronic structure. nih.gov This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For this molecule, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog.
Table 1: Calculated Geometric Parameters for the Optimized Structure of a Fluorinated Piperidine Derivative Note: This table presents typical data obtained from DFT calculations for a representative fluorinated piperidine ring system. The values are illustrative.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-F1 | 1.39 | F-C-F | 106.5 |
| C-F2 | 1.39 | C-C-O | 110.2 |
| C-O | 1.42 | C-N-C | 112.1 |
| N-C | 1.47 | H-C-H | 109.5 |
Analysis of Conformational Energy Landscapes and Inversion Barriers
The piperidine ring is not static; it exists in a dynamic equilibrium between different conformations, primarily chair forms. A detailed conformational analysis maps the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.
Conformational Isomers: For this compound, the primary conformational equilibrium is between two chair forms. These are interconverted via a ring-flip. The key difference between the two chairs lies in the orientation of the substituents (N-methyl and C4-hydroxyl) being either axial or equatorial. The gem-difluoro group at C3 will have one fluorine axial and one equatorial in any chair conformation. Computational studies on similar fluorinated piperidines show a preference for an axial orientation of fluorine, which can be attributed to stabilizing hyperconjugative and charge-dipole interactions. researchgate.netnih.gov
Inversion Barriers: The energy required to convert from one chair conformation to another is the inversion barrier. This is calculated by identifying the transition state structure on the potential energy surface, which is often a high-energy boat or twist-boat conformation. The height of this barrier determines the rate of interconversion at a given temperature. Fluorine substitution can significantly alter these barriers compared to the parent piperidine.
Table 2: Relative Energies of Conformers of a Substituted Fluorinated Piperidine Note: The data is illustrative for a model system, calculated using DFT. Energies are relative to the most stable conformer.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Chair, Equatorial OH | 0.00 |
| 2 | Chair, Axial OH | 1.52 |
Molecular Electrostatic Potential and Reactivity Predictions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions.
Reactivity Sites: For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, due to their lone pairs of electrons. These are the most likely sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and potentially near the fluorine atoms, indicating sites susceptible to nucleophilic attack.
This analysis helps predict how the molecule will interact with other reagents or biological targets like enzymes. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, like tetramethylsilane (B1202638) (TMS). Recent advances combining DFT with machine learning have led to highly accurate predictions, with mean absolute errors (MAEs) for ¹H shifts around 0.16-0.20 ppm and for ¹³C shifts around 2.0 ppm. arxiv.orgnih.gov These predictions are crucial for assigning peaks in experimental spectra, especially for complex spin systems.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting frequencies correspond to specific molecular motions (stretching, bending, etc.). Comparing the calculated spectrum with the experimental one can confirm the presence of specific functional groups and validate the computed geometry. For instance, characteristic frequencies for C-F, O-H, N-C, and C-H bond vibrations would be identified.
Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Model Fluorinated Piperidinol Note: This table illustrates the typical accuracy of modern computational methods.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C3 | 121.5 | 122.0 | - | - |
| C4 | 68.9 | 69.3 | 3.85 | 3.90 |
| C5 | 49.8 | 50.1 | 2.98 | 3.05 |
Elucidation of Intramolecular Interactions and Stabilizing Effects of Fluorine
The introduction of fluorine atoms into the piperidine scaffold induces significant electronic effects that lead to specific intramolecular interactions, influencing the molecule's conformation and stability.
Hyperconjugation: A key stabilizing effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated piperidines, a stabilizing interaction can occur between a C-C or C-H bonding orbital and an adjacent anti-bonding C-F* orbital (σ → σ* interaction). This type of interaction is highly dependent on the dihedral angle between the bonds and often favors conformations where the fluorine atom is axial. researchgate.netnih.gov
Dipole-Dipole and Charge-Dipole Interactions: The C-F bond is highly polar. The resulting bond dipole can interact with other polar groups within the molecule, such as the C-O and O-H bonds of the alcohol and the N-C bonds of the amine. nih.gov These electrostatic interactions can either be stabilizing or destabilizing depending on the relative orientation of the dipoles, thus playing a crucial role in determining the preferred conformation. For example, an anti-periplanar arrangement of two C-F bonds or a C-F and C-O bond can be electrostatically favorable. Studies on related 1,3-difluorinated systems confirm that such electrostatic forces strongly influence conformational profiles. soton.ac.uk
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Role of S 3,3 Difluoro 1 Methylpiperidin 4 Ol As a Chiral Building Block in Complex Molecule Synthesis
Strategic Incorporation into Heterocyclic and Carbocyclic Scaffolds
(S)-3,3-Difluoro-1-methylpiperidin-4-ol serves as a versatile chiral synthon for the construction of more complex molecular architectures. The presence of a hydroxyl group at the C4 position and the N-methylated piperidine (B6355638) ring provides reactive handles for further chemical transformations, while the gem-difluoro group at the C3 position imparts unique stereoelectronic properties.
The incorporation of this building block into larger scaffolds can be achieved through various synthetic strategies. The hydroxyl group can be functionalized through etherification, esterification, or Mitsunobu reactions to link the piperidinol moiety to other cyclic or acyclic fragments. Furthermore, the tertiary amine of the piperidine ring can be involved in N-alkylation or N-arylation reactions, although the N-methyl group already present makes it a nucleophilic center.
While specific examples of the direct incorporation of this compound into complex heterocyclic and carbocyclic scaffolds are not extensively documented in publicly available research, the general utility of fluorinated piperidines is well-established. For instance, related difluoropiperidine derivatives have been utilized in the synthesis of potent and selective antagonists for various receptors. google.com The synthesis of 4-substituted 3,3-difluoropiperidines has been explored, highlighting their potential as building blocks in medicinal chemistry. google.com The principles from these syntheses can be extrapolated to the use of this compound. For example, the hydroxyl group could be oxidized to a ketone, which can then serve as an electrophilic site for the introduction of various substituents, leading to diverse heterocyclic and carbocyclic frameworks.
A key advantage of using this chiral building block is the introduction of a stereochemically defined center. The (S)-configuration at the C4 position can be crucial for specific interactions with biological targets, leading to improved potency and selectivity of the final compound.
Table 1: Potential Synthetic Transformations for Incorporating this compound into Larger Scaffolds
| Reaction Type | Reagents and Conditions | Resulting Linkage | Potential Application |
| O-Alkylation | NaH, R-X (Alkyl halide) | Ether | Connection to aromatic or aliphatic side chains |
| O-Arylation | Buchwald-Hartwig or Ullmann coupling | Aryl Ether | Formation of biaryl ether structures |
| Esterification | Acyl chloride, Pyridine (B92270) | Ester | Introduction of ester-containing moieties |
| Mitsunobu Reaction | PPh₃, DIAD, R-OH | Inverted Ether | Stereospecific introduction of substituents |
| Oxidation | PCC, DMP | Ketone | Creation of an electrophilic center for further functionalization |
Utility in Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric or isofunctional, scaffold to identify novel chemotypes with improved properties. google.com Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a similar biological response. epo.org
The this compound moiety is an excellent candidate for both scaffold hopping and bioisosteric replacement. The gem-difluoro group can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a double bond. googleapis.com This substitution can lead to significant improvements in the metabolic stability of a compound by blocking sites of oxidative metabolism. For example, a hydroxyl group that is prone to oxidation can be replaced by the more stable difluoromethylene group.
The introduction of fluorine can also modulate the basicity (pKa) of the piperidine nitrogen. This modulation of pKa can have a profound impact on the pharmacokinetic properties of a drug candidate, such as its solubility, permeability, and oral bioavailability. By fine-tuning the pKa, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. While direct studies on this compound are limited, research on similar fluorinated piperidines has demonstrated a significant reduction in pKa upon fluorination, which can beneficially influence oral absorption.
Table 2: Bioisosteric Replacements Enabled by the Difluoropiperidinol Moiety
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Ketone (C=O) | Difluoromethylene (CF₂) | Increased metabolic stability, altered electronics |
| Hydroxyl (CH-OH) | Difluoromethylene (CF₂) | Blockade of oxidative metabolism |
| Alkene (C=C) | Vicinal Difluoride | Improved photostability and solubility googleapis.com |
| Unsubstituted Piperidine | 3,3-Difluoropiperidine (B1349930) | Modulated pKa, altered conformation |
Contributions to Structural Diversity in Compound Libraries
The generation of compound libraries with high structural diversity is crucial for identifying novel hits in high-throughput screening campaigns. This compound can serve as a valuable starting material for the creation of diverse libraries of fluorinated compounds.
The functional handles on the molecule—the hydroxyl group and the piperidine ring—allow for a multitude of chemical transformations. By employing combinatorial chemistry approaches, a wide array of substituents can be introduced at the C4 position and potentially at the nitrogen, although the latter is already methylated. For example, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution reactions with a variety of amines, thiols, and other nucleophiles.
Furthermore, the rigid and stereochemically defined nature of the difluorinated piperidine ring provides a well-defined three-dimensional scaffold. This contrasts with more flexible acyclic molecules and can lead to compounds with higher affinity and selectivity for their biological targets. The inclusion of such fluorinated building blocks in compound libraries significantly expands the accessible chemical space, introducing novel structural motifs that may not be present in traditional, non-fluorinated libraries.
Design Principles for Utilizing the Difluorinated Piperidinol Moiety in SAR Studies
Structure-activity relationship (SAR) studies are fundamental to the lead optimization phase of drug discovery, where systematic modifications are made to a molecule to understand how these changes affect its biological activity. The use of this compound in SAR studies offers several design principles.
First, the gem-difluoro group can be used to probe the electronic and steric requirements of a binding pocket. The strong electron-withdrawing nature of the fluorine atoms can alter the local electronic environment, which may influence interactions with the target protein. The defined stereochemistry of the difluoromethyl group also provides a fixed orientation for these interactions.
Second, the impact of fluorine on the conformation of the piperidine ring can be exploited. The gauche effect between the C-F bonds and adjacent atoms can lead to a preference for specific ring conformations, which can be crucial for optimal binding to a target. By comparing the activity of the difluorinated analog with its non-fluorinated counterpart, researchers can gain insights into the preferred conformation for biological activity.
Third, as mentioned earlier, the modulation of pKa by the fluorine atoms is a key design element. In SAR studies, this allows for the systematic variation of the ionization state of the molecule at physiological pH, which can be correlated with changes in cell permeability and target engagement.
Finally, the (S)-chirality at the C4 position is a critical design feature. The synthesis and testing of both the (S) and (R) enantiomers can provide crucial information about the stereochemical requirements of the biological target. A significant difference in activity between the two enantiomers would indicate a specific and chiral binding interaction.
Advanced Analytical Methodologies for Characterization of S 3,3 Difluoro 1 Methylpiperidin 4 Ol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a new compound. For (S)-3,3-Difluoro-1-methylpiperidin-4-ol, HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement of the protonated molecule, [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion for the molecular formula C₆H₁₂F₂NO⁺ can be calculated with high precision. An experimentally determined mass that falls within a narrow tolerance (typically < 5 ppm) of this theoretical value would provide strong evidence for the compound's elemental composition.
Table 1: Theoretical vs. Expected Experimental HRMS Data
| Ion Formula | Theoretical m/z | Expected Experimental m/z (± 5 ppm) |
|---|
Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of the parent ion. The resulting fragmentation pattern would offer additional structural confirmation, with expected losses of small molecules such as water (H₂O) or fragments corresponding to the piperidine (B6355638) ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A full suite of NMR experiments would be required for this compound.
¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include the N-methyl group, the methine proton at C4 (adjacent to the hydroxyl group), and the various methylene (B1212753) protons of the piperidine ring. The coupling of these protons to the adjacent fluorine atoms (²JHF and ³JHF) would result in complex splitting patterns, providing crucial information about the fluorine substitution at C3.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It would be expected to show signals corresponding to the two fluorine atoms at the C3 position. The geminal fluorine atoms are diastereotopic and would likely appear as two distinct signals, each coupled to the other and to adjacent protons.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the entire molecule. For instance, an HMBC experiment would show long-range correlations between the N-methyl protons and the carbons at C2 and C6, confirming the placement of the methyl group on the nitrogen atom.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies.
For this compound, the IR spectrum would be expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the alkyl groups would appear around 2950-2800 cm⁻¹. The most informative region would likely be the fingerprint region (below 1500 cm⁻¹), where strong C-F stretching vibrations would be expected, typically in the 1100-1000 cm⁻¹ range.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | 3400 - 3200 (broad) |
| Alkane (C-H) | Stretching | 2950 - 2800 |
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C backbone vibrations.
X-ray Crystallography for Solid-State Structure Elucidation
Should this compound form a suitable single crystal, X-ray crystallography would provide the ultimate, unambiguous proof of its three-dimensional structure and absolute stereochemistry. This technique would yield precise data on bond lengths, bond angles, and torsional angles in the solid state.
Crucially, X-ray analysis would confirm the (S) configuration at the C4 stereocenter and illustrate the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the substituents. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.
Chromatographic Techniques (HPLC, GC) for Purity and Enantiomeric Excess Determination
Chromatographic methods are vital for assessing the purity of the compound and, critically for a chiral molecule, its enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) would be used to determine the chemical purity of the compound. To determine the enantiomeric excess, a chiral HPLC method would be developed. This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers, resulting in two separate peaks. The ratio of the areas of these peaks would be used to calculate the e.e. of the (S)-enantiomer.
Gas Chromatography (GC): GC could also be used for purity analysis if the compound is sufficiently volatile and thermally stable. Similar to HPLC, chiral GC columns are available and could potentially be used to resolve the enantiomers, often after derivatization of the hydroxyl group to increase volatility.
By employing this comprehensive array of analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity, structure, and purity for any subsequent research or application.
Future Directions and Emerging Research Avenues for S 3,3 Difluoro 1 Methylpiperidin 4 Ol Research
Development of Green Chemistry Approaches for its Synthesis
The synthesis of complex fluorinated molecules often relies on multi-step processes that can be resource-intensive. A major future direction is the development of more environmentally benign synthetic routes to (S)-3,3-Difluoro-1-methylpiperidin-4-ol, aligning with the principles of green chemistry.
Current synthetic strategies towards analogous 4-substituted 3,3-difluoropiperidines have involved methods like the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several reduction and cyclization steps. nih.gov While effective, these routes can involve harsh reagents and generate significant waste. Future research will likely focus on optimizing this synthesis from a green chemistry perspective.
Key areas for development include:
Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives can dramatically reduce waste. For instance, developing catalytic methods for the key C-C bond-forming and cyclization steps would be a significant advancement.
Renewable Feedstocks: Exploring pathways that begin from bio-based starting materials, such as furfural, could provide a more sustainable entry point to the piperidine (B6355638) core. nih.gov
Greener Solvents: Research into replacing traditional organic solvents with more environmentally friendly options is crucial. Deep eutectic solvents (DES), for example, have been shown to be effective media for the synthesis of other piperidin-4-one derivatives and represent a promising alternative. researchgate.netasianpubs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and favoring addition reactions over substitution or elimination reactions.
Table 1: Potential Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Proposed Application to Synthesis of this compound | Potential Benefits |
|---|---|---|
| Use of Catalysis | Development of catalytic asymmetric hydrogenation or transfer hydrogenation for stereoselective reduction of a precursor ketone. | Reduced waste, higher efficiency, improved stereocontrol. |
| Benign Solvents | Employing deep eutectic solvents (DES) or aqueous conditions for key reaction steps. | Reduced environmental impact, enhanced safety, potential for simplified workup. researchgate.netasianpubs.org |
| Renewable Feedstocks | Investigating synthetic routes starting from biomass-derived platform chemicals. nih.gov | Reduced reliance on fossil fuels, improved sustainability profile. |
| High Atom Economy | Designing cascade or one-pot reactions that form multiple bonds in a single operation. | Fewer purification steps, reduced solvent usage, less waste generation. |
Exploration of Novel Catalytic Transformations of the Core Structure
The this compound core structure is a versatile scaffold that can be further elaborated through various catalytic transformations. While the synthesis of fluorinated piperidines via catalytic hydrogenation of fluoropyridines is a powerful tool, future research should explore a broader range of catalytic methods to diversify the accessible chemical space. nih.govacs.org
The development of new catalytic reactions would enable the late-stage functionalization of the core structure, allowing for the rapid generation of analog libraries for various applications. Potential avenues for exploration include:
C-H Functionalization: Direct, catalytic conversion of C-H bonds into C-C, C-N, or C-O bonds is a highly sought-after transformation. Applying modern C-H activation strategies to the piperidine ring of this compound could provide novel derivatives that are otherwise difficult to access.
Catalytic Derivatization of the Hydroxyl Group: Beyond simple esterification or etherification, catalytic methods could be employed for more complex transformations. For example, transition-metal-catalyzed allylic substitution-type reactions, if the hydroxyl group is first converted to a suitable leaving group, could introduce diverse substituents.
Ring-Rearrangement and Expansion/Contraction: Catalytic methods could be investigated to promote skeletal rearrangements, potentially leading to novel fluorinated azepane or pyrrolidine (B122466) structures, which are also valuable in drug discovery. mq.edu.au
The robustness of palladium catalysts in the hydrogenation of fluoropyridines, even in the presence of air and moisture, suggests that practical and scalable catalytic transformations of the this compound core are achievable. nih.govacs.org
Advanced In Silico Modeling for Predicting its Chemical Reactivity
Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. emerginginvestigators.org For this compound, advanced in silico modeling can provide profound insights into its chemical reactivity and conformational preferences.
The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule. emerginginvestigators.orgresearchgate.net Computational studies can precisely quantify these effects for this compound. Key areas of investigation using computational tools include:
Conformational Analysis: The presence of the gem-difluoro group at the C3 position and the hydroxyl group at C4 leads to complex stereoelectronic interactions. researchgate.net Quantum chemical calculations can predict the most stable conformations of the piperidine ring, which is crucial for understanding its interaction with biological targets. These calculations can model stabilizing interactions, such as C-F···N+ charge-dipole interactions, and hyperconjugative effects. researchgate.netresearchgate.net
Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to calculate molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis. researchgate.net These calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. For example, understanding the LUMO of the molecule can help in selecting appropriate nucleophiles for substitution reactions.
pKa Prediction: The basicity of the piperidine nitrogen is a critical parameter for its use in biological contexts. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa. acs.org In silico models can provide accurate predictions of this value, which is essential for designing molecules with appropriate pharmacokinetic properties.
Table 2: In Silico Modeling Applications and Insights
| Computational Method | Property Predicted | Implication for Research |
|---|---|---|
| Quantum Mechanics (DFT) | Conformational energies, bond lengths, and angles. | Understanding of the 3D structure and stereoelectronic effects of fluorine. researchgate.net |
| HOMO-LUMO Analysis | Frontier molecular orbital energies and distribution. | Prediction of chemical reactivity and sites for electrophilic/nucleophilic attack. researchgate.net |
| Electrostatic Potential Mapping | Surface charge distribution. | Identification of regions for non-covalent interactions (e.g., hydrogen bonding). |
| pKa Calculation | Acidity/basicity of functional groups. | Guiding the design of analogs with desired ionization states at physiological pH. acs.org |
Potential Applications in Material Science or as Probes in Chemical Biology
While fluorinated piperidines are primarily explored for their pharmaceutical potential, their unique properties also make them attractive for applications in material science and as tools in chemical biology.
Material Science: Fluorinated heterocycles are increasingly used in the development of advanced materials. numberanalytics.com The introduction of fluorine can bestow properties such as high thermal stability, unique optical and electrical characteristics, and low surface energy. numberanalytics.com this compound could serve as a monomer or a building block for the creation of novel fluorinated polymers or liquid crystals. The specific stereochemistry and the presence of the polar hydroxyl group could lead to materials with interesting self-assembly and electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or specialized coatings. numberanalytics.com
Chemical Biology: Chemical probes are small molecules used to study and manipulate biological systems. youtube.com this compound possesses features that make it an excellent starting point for the development of such probes.
Scaffold for Probe Development: The piperidine core is a common motif in bioactive molecules. The defined stereochemistry and functional handles (hydroxyl group, tertiary amine) of this compound allow for systematic modification to create potent and selective ligands for specific proteins.
¹⁹F NMR Probes: The two fluorine atoms provide a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the lack of background signal in biological systems. Probes derived from this compound could be used to study protein-ligand binding events in real-time.
PET Imaging Agents: Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The development of methods to incorporate ¹⁸F into the (S)-3,3-difluoropiperidin-4-ol scaffold could lead to new imaging agents for visualizing biological targets in vivo.
The future exploration of this compound in these emerging areas promises to unlock new functionalities and applications, extending its utility far beyond its initial conception as a simple heterocyclic building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
